molecular formula C18H19N3O3 B2844636 3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide CAS No. 1211380-29-8

3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide

Cat. No.: B2844636
CAS No.: 1211380-29-8
M. Wt: 325.368
InChI Key: KDHLLJOCFDBIQX-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Isoxazole derivatives have been synthesized and evaluated for their biological activities. A study focused on synthesizing novel pyrazole, isoxazole, and other derivatives to assess their antimicrobial and anti-inflammatory properties. These compounds were prepared using multi-component cyclo-condensation reactions, highlighting the versatility of isoxazole frameworks in developing pharmacologically active agents (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).

Anticancer Activity

Isoxazole derivatives have been investigated for their potential anticancer properties. Research synthesizing new Schiff bases of sulfa drugs, including isoxazole derivatives, evaluated their enzyme inhibition, molecular docking studies, and potential anticancer activities. These studies provide a foundation for exploring isoxazole compounds as therapeutic agents in cancer treatment (S. Alyar et al., 2019).

Herbicidal Activity

The synthesis and herbicidal activity of isoxazole-related compounds have been reported, suggesting potential applications in agriculture. These studies indicate that isoxazole derivatives can be effective herbicides, contributing to the development of new agricultural chemicals (Liu et al., 2008).

Selective Enzyme Inhibition

Isoxazole derivatives have been shown to selectively inhibit cyclooxygenase-1 (COX-1), suggesting their potential as anti-inflammatory drugs. This selective inhibition could lead to the development of novel anti-inflammatory agents with reduced side effects compared to non-selective COX inhibitors (P. Vitale et al., 2013).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-16(13(2)23-20-12)8-9-18(22)19-11-15-10-17(24-21-15)14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHLLJOCFDBIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.